10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
CAS No.: 1569807-15-3
Cat. No.: VC8030747
Molecular Formula: C56H45O4P
Molecular Weight: 812.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1569807-15-3 |
|---|---|
| Molecular Formula | C56H45O4P |
| Molecular Weight | 812.9 g/mol |
| IUPAC Name | 10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
| Standard InChI | InChI=1S/C56H45O4P/c57-61(58)59-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)60-61)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-12,17-24,29-36H,13-16,25-28H2,(H,57,58) |
| Standard InChI Key | OCAULRBATWHQOB-UHFFFAOYSA-N |
| SMILES | C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)O)C9=CC(=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
| Canonical SMILES | C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)O)C9=CC(=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Introduction
The compound 10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic molecule featuring a unique polycyclic structure with a phosphorus-containing moiety. This compound is characterized by its intricate molecular framework, which includes multiple phenyl groups and a dioxaphosphorin ring system. The presence of hydroxyl and phosphorous functional groups contributes to its chemical reactivity and potential biological activity.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multi-step organic synthesis techniques. These methods often include:
-
Formation of the Core Structure: Initial steps may involve the synthesis of a naphthalene or similar aromatic core through reactions like Friedel-Crafts acylation.
-
Introduction of the Phosphorus Moiety: A cyclization reaction involving a phosphorus trichloride derivative is used to introduce the phosphorus-containing ring.
-
Hydroxylation: Final steps involve the introduction of hydroxyl groups to complete the molecule.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds with similar structures may exhibit potential pharmacological effects. The unique structural features of these molecules, including their complex ring systems and functional groups, could contribute to interactions with biological macromolecules such as proteins and nucleic acids. Further research is necessary to elucidate the specific mechanisms and efficacy of these compounds in therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide. These include:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 10-(3',5'-Diphenyl)phenylphosphonic acid | Similar phosphorous moiety | Simpler structure with fewer rings. |
| Dioxaphosphorin derivatives | Contains dioxaphosphorin ring | Varying degrees of substitution. |
| Phosphazenes | Phosphorus-containing cyclic structures | Different cyclic frameworks. |
These comparisons highlight the unique polycyclic nature and specific functionalization of the target compound, which may confer distinct properties not found in simpler analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume